3-Methoxy Dibenzosuberone
Description
Historical Context of Dibenzosuberone (B195587) Derivatives in Drug Discovery and Development
The journey of dibenzosuberone derivatives in medicine is prominently linked to the development of tricyclic antidepressants (TCAs). thieme-connect.comwikipedia.orgresearchgate.net These compounds, characterized by their three-ring structure, were among the first effective pharmacological treatments for depressive disorders. researchgate.net The dibenzosuberone scaffold forms the central core of several important TCAs, highlighting its early and continued significance in medicinal chemistry. thieme-connect.comwikipedia.org The exploration of this scaffold has led to the synthesis of numerous derivatives with a range of biological activities, solidifying its place in the annals of drug discovery. researchgate.netnih.gov
Significance of Methoxy-Substituted Dibenzosuberones in Contemporary Medicinal Chemistry and Pharmaceutical Research
The introduction of a methoxy (B1213986) (-OCH3) group onto the dibenzosuberone scaffold can significantly influence a molecule's properties. preprints.orgnih.gov In medicinal chemistry, the methoxy group is a common substituent used to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile. preprints.orgnih.gov This small functional group can enhance solubility, influence binding to biological targets, and alter metabolic pathways. preprints.orgnih.govsmolecule.com Methoxy-substituted dibenzosuberones are therefore of great interest in modern pharmaceutical research as scientists seek to fine-tune the pharmacological properties of new drug candidates. preprints.orgnih.gov Research into these derivatives has expanded beyond antidepressants to include potential anticancer and anti-inflammatory agents. smolecule.com
Overview of 3-Methoxy Dibenzosuberone as a Key Intermediate and Research Compound
This compound, with the methoxy group at the 3-position of the dibenzosuberone structure, serves as a crucial building block in the synthesis of more complex molecules. smolecule.comscbt.com Its specific substitution pattern makes it a valuable precursor for creating a variety of derivatives with potential therapeutic applications. smolecule.com Researchers utilize this compound as a starting material to explore new chemical space and develop novel compounds for treating diseases related to the central nervous system, among other areas. smolecule.comresearchgate.net Its role as a key intermediate underscores its importance in the ongoing quest for new and improved pharmaceuticals. smolecule.comscbt.comechemi.com
Structure
3D Structure
Properties
IUPAC Name |
5-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-13-9-8-12-7-6-11-4-2-3-5-14(11)16(17)15(12)10-13/h2-5,8-10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZSNCJZMJUYHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC3=CC=CC=C3C2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603917 | |
| Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17910-76-8 | |
| Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methoxy Dibenzosuberone
Established Synthetic Routes to the Core Dibenzosuberone (B195587) Scaffold
The dibenzosuberone framework is a key structural motif in many pharmaceutical agents, particularly tricyclic antidepressants. researchgate.netnih.gov Consequently, numerous synthetic routes have been developed for its construction.
A prevalent method involves the intramolecular Friedel-Crafts acylation of 2-(phenethyl)benzoic acid. This reaction is often catalyzed by a sulfonated styrene-divinylbenzene copolymer ion exchange resin, which offers economic and environmental advantages due to its recyclability. Polyphosphoric acid (PPA) is also a common reagent for this cyclization, although it is often required in large quantities. google.com An alternative approach utilizes the cyclocondensation of dibenzyl-o-carboxylic acid. This can be a one-step process using PPA or a two-step procedure involving the formation of the acid chloride followed by a Friedel-Crafts reaction. google.com
Other established methods include the catalytic dehydrogenation of precursor compounds with palladium-based catalysts, which can achieve high yields under microwave irradiation. Additionally, Brønsted acid-promoted intramolecular hydroarylation of alkynylbenzenes carrying an arylalkyl group at the ortho-position provides a route to dibenzo-fused seven-membered carbocycles. rsc.org
Regioselective Methoxy-Functionalization Strategies for Dibenzosuberone Synthesis
Introducing a methoxy (B1213986) group at the C3 position of the dibenzosuberone scaffold requires precise regiochemical control. Several strategies have been employed to achieve this.
One common approach is through regioselective bromination of the dibenzosuberone core, followed by a nucleophilic substitution reaction with a methoxide (B1231860) source. smolecule.com The use of N-bromosuccinimide (NBS) with a radical initiator like AIBN can lead to the formation of bromo-derivatives, which are key intermediates for further functionalization.
Another strategy involves starting with a precursor that already contains the methoxy group in the desired position. For instance, the synthesis can begin with a substituted phenoxyacetic acid, which is then elaborated to form the tricyclic system. wipo.int
Grignard reactions have also been utilized, where a brominated dibenzosuberone derivative reacts with a suitable Grignard reagent in a controlled environment to introduce the methoxy group. researchgate.netsmolecule.com
Advanced Synthetic Approaches for 3-Methoxy Dibenzosuberone
More recent synthetic innovations have focused on improving efficiency, yield, and sustainability. These advanced methods often employ modern catalytic systems.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings. researchgate.net This strategy can direct the introduction of functional groups to specific positions, potentially offering a more direct route to this compound. Rhodium-catalyzed ortho-alkylation of aromatic ketones is another advanced method that has been explored. acs.org
Photoredox catalysis, a mild and robust method for constructing Csp3–Csp2 bonds, has also been successfully applied to the synthesis of the dibenzosuberone scaffold, achieving high yields. uni-tuebingen.de
Stereochemical Control in this compound Synthesis
While this compound itself is achiral, the synthesis of its derivatives, particularly those with substituents on the seven-membered ring, often requires stereochemical control. The conformational properties and dynamic stereochemistry of dibenzosuberone and its derivatives have been studied using techniques like dynamic nuclear magnetic resonance (DNMR). beilstein-journals.org
In syntheses targeting specific stereoisomers of dibenzosuberone-based compounds, the control of stereochemistry is crucial. This is particularly relevant in the development of enzyme inhibitors where a specific three-dimensional arrangement is necessary for biological activity. For instance, the synthesis of p38 MAP kinase inhibitors based on the dibenzosuberone scaffold requires careful consideration of stereochemistry to achieve the desired potency and selectivity. acs.orguni-tuebingen.de While the provided information does not detail specific methods for controlling the stereochemistry of the methoxy group introduction itself, the general principles of stereoselective synthesis would apply to derivatives where chirality is a factor. adelaide.edu.au
Comparative Analysis of Synthetic Efficiency and Yields in Academic Contexts
The efficiency and yields of synthetic routes to dibenzosuberone and its derivatives vary significantly depending on the chosen methodology.
| Synthetic Route | Key Reagents/Catalysts | Overall Yield | Notes |
| Intramolecular Friedel-Crafts Acylation | Sulfonated styrene-divinylbenzene copolymer | Good | Economical and eco-compatible catalyst. |
| Catalytic Dehydrogenation | Pd/BaSO₄, microwave | 96% | High yield for unsubstituted dibenzosuberone. |
| Optimized Heck Coupling | Buchwald precatalysts, 0.1 mol% Pd | ~90% (for key intermediate) | Suitable for multigram scale-up, 4-fold increase in overall yield to 46% for the final intermediate. acs.org |
| Alkyl-Suzuki Coupling | - | 85% | Two-step route with improved yield over previous methods. uni-tuebingen.de |
| Photoredox Catalysis | NiCl₂*dtbppy, (Ir[dF(CF₃)ppy]₂(dtbpy))PF₆ | 86% | Mild and robust method for C-C bond formation. uni-tuebingen.de |
| Grignard Reaction | Mg, THF | - | Commonly used for introducing side chains. researchgate.net |
| Brønsted Acid-Promoted Cyclization | Triflic acid | 56-68% | For synthesis of amitriptyline (B1667244) and nortriptyline. rsc.org |
Derivatization and Analog Design of 3 Methoxy Dibenzosuberone
Strategies for Structural Modification of the Dibenzosuberone (B195587) Core to Yield Novel Analogs
The structural modification of the dibenzosuberone core is primarily centered on the functionalization of its seven-membered suberyl ring. juniperpublishers.com Key sites for chemical alteration include the carbonyl group and the olefinic double bond, which allow for a wide array of chemical transformations. juniperpublishers.com
One common strategy involves reactions at the carbonyl group. For instance, reduction of the ketone to a secondary alcohol using reagents like lithium aluminum hydride (LAH) in the presence of aluminum chloride (AlCl₃) opens up pathways for further derivatization. juniperpublishers.com This alcohol can then be subjected to oxidation or other modifications. juniperpublishers.com
Another major approach is the functionalization of the double bond within the central ring. juniperpublishers.com Reactions such as hydroboration followed by oxidation can introduce hydroxyl groups, which can be further oxidized to yield diketone intermediates. juniperpublishers.com These diketones are versatile precursors for creating fused heterocyclic systems, such as pyrazines or imidazoles, by condensation with appropriate diamines or other reagents. juniperpublishers.com
Furthermore, modifications can be made to the aromatic rings of the dibenzosuberone scaffold. For example, electrophilic substitution reactions can introduce various substituents. Additionally, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have been employed to attach different functional groups, as demonstrated in the synthesis of 2-bromo-methoxydibenzosuberone derivatives. mdpi.com The strategic placement of substituents on the aromatic rings is crucial for modulating the biological activity and selectivity of the resulting analogs. mdpi.comresearchgate.net
A notable strategy involves "scaffold hopping," where the dibenzosuberone core is replaced by structurally related diaryl sulfone and sulfoxide (B87167) derivatives to explore novel chemical space and biological activities. mdpi.com The design of novel dibenzosuberone derivatives has also been inspired by other biologically active scaffolds, such as modifying the tropane (B1204802) moiety of known channel blockers by incorporating a seven-membered ring with substituted basic groups at the 5-position. researchgate.net
Table 1: Key Functionalization Sites and Reaction Types for Dibenzosuberone Core Modification
| Functionalization Site | Reaction Type | Potential Outcome/Intermediate | Reference |
| Carbonyl Group | Reduction (e.g., LAH/AlCl₃) | Secondary Alcohol | juniperpublishers.com |
| Carbonyl Group | Grignard Reaction | Tertiary Alcohol | researchgate.net |
| Double Bond | Hydroboration-Oxidation | Secondary Alcohol | juniperpublishers.com |
| Secondary Alcohol | Oxidation | Diketone | juniperpublishers.com |
| Diketone | Cyclocondensation | Fused Heterocycles (e.g., Pyrazine, Imidazole) | juniperpublishers.com |
| Aromatic Ring | Buchwald-Hartwig Amination | Substituted Anilines | mdpi.com |
| Aromatic Ring | Electrophilic Bromination | Bromo-derivatives | researchgate.net |
Synthesis of Novel Methoxy-Substituted Dibenzosuberone Derivatives for Biological Evaluation
The synthesis of novel methoxy-substituted dibenzosuberone derivatives often involves multi-step sequences to construct the tricyclic core and introduce desired functional groups for biological testing. A key challenge in these syntheses is achieving regioselectivity, especially when introducing substituents onto the aromatic rings.
One synthetic approach begins with appropriately substituted precursors that are then cyclized to form the dibenzosuberone skeleton. For instance, the synthesis of 2-bromo-methoxydibenzosuberone derivatives has been achieved through an intramolecular Friedel-Crafts reaction of a saturated acid intermediate, which itself was prepared via a Wittig reaction and subsequent reduction. mdpi.com
Another common method involves the modification of a pre-existing dibenzosuberone core. For example, bromination of dibenzosuberone can yield a mixture of 3,7- and 1,7-dibromo derivatives, which can then be separated and used as starting materials for further synthesis. researchgate.net These bromo-derivatives can be converted into a variety of analogs. For example, the introduction of a dimethylaminopropylidene side chain, a common pharmacophore in tricyclic antidepressants, can be achieved via a Grignard reaction followed by dehydration. researchgate.net
The synthesis of dibenzosuberones bearing an isoxazole (B147169) group has been accomplished through a palladium-catalyzed intramolecular C-H/C-Br bond cross-coupling of ortho-aroylated 3,5-diarylisoxazoles, showcasing the utility of modern catalytic methods in constructing complex derivatives.
Table 2: Examples of Synthesized Methoxy-Substituted Dibenzosuberone Derivatives
| Derivative Name | Synthetic Precursor(s) | Key Reaction(s) | Reference |
| 2-Bromo-7-methoxy-dibenzosuberone | Substituted stilbeno-2-carboxylic acid | Wittig reaction, Intramolecular Friedel-Crafts | mdpi.com |
| 3,7-Dibromo-5-(3-dimethylaminopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | 3,7-Dibromo dibenzosuberone | Grignard reaction, Dehydration | researchgate.net |
| 2,2-bis-(3-methoxy-phenyl)-benzo juniperpublishers.comCurrent time information in Bangalore, IN.dioxole-5-carboxylic acid | Dichloro-bis-(3-methoxyphenyl)-methane, Ethyl 3,4-dihydroxybenzoate | Condensation | google.com |
Rational Design of Derivatives for Enhanced Biological Efficacy and Selectivity
The rational design of 3-methoxy dibenzosuberone derivatives is heavily guided by structure-activity relationship (SAR) studies and computational modeling to enhance biological efficacy and selectivity for specific targets. A prominent example is the development of dibenzosuberone-based inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases. researchgate.net
In the context of p38 MAP kinase inhibitors, the design strategy has focused on exploiting differences in the ATP-binding pockets of related kinases to achieve selectivity. For example, the ATP-binding pocket of MAPK11 is smaller than that of MAPK14, a difference that can be leveraged to design selective inhibitors. mdpi.com By decorating the 7-position of the dibenzosuberone scaffold with groups of varying lengths and hydrophilicity, researchers have been able to modulate the inhibitory activity against MAPK11. mdpi.com
Another rational design approach involves the introduction of "deep pocket" moieties that can interact with specific motifs within the target protein, such as the DFG (Asp-Phe-Gly) motif in kinases. researchgate.net This strategy has led to compounds with increased activity. Furthermore, the replacement of certain structural elements with bioisosteres, such as substituting arylamide-linked residues with N-acylhydrazones and selenophenes, has been explored to create novel dibenzosuberone derivatives with improved properties. mdpi.com
Computational methods, including molecular docking and in silico screening, play a crucial role in the rational design process. researchgate.net These techniques allow for the prediction of binding modes and affinities of designed analogs, helping to prioritize compounds for synthesis and biological testing. For instance, in the design of novel NMDA receptor modulators based on the dibenzosuberane (B130601) scaffold, in silico analyses were used to predict high gastrointestinal absorption and blood-brain barrier penetration. researchgate.net
Application of Combinatorial Chemistry Approaches for this compound Library Generation
Combinatorial chemistry provides a powerful set of tools for rapidly generating large and diverse libraries of compounds, which can then be screened for biological activity. wikipedia.orgnih.gov While specific examples focusing solely on this compound are not extensively detailed in the provided search results, the principles of combinatorial chemistry are highly applicable to this scaffold.
The core concept of combinatorial chemistry is the systematic and repetitive covalent connection of a set of "building blocks" to a central scaffold. ijpsonline.com For the dibenzosuberone core, this could involve using a solid-phase synthesis approach where the dibenzosuberone moiety is attached to a resin. units.it From this resin-bound scaffold, various building blocks can be added in a combinatorial fashion to the functionalization sites, such as the carbonyl group or positions on the aromatic rings.
The "split-and-mix" method is a common technique in solid-phase combinatorial synthesis that allows for the creation of all possible combinations of building blocks, leading to a large library of individual compounds on separate beads. ijpsonline.com This one-bead-one-compound (OBOC) library can then be screened for activity, and the structure of the active compounds can be determined through various encoding and decoding strategies. nih.gov
The "libraries from libraries" concept is another relevant approach, where an existing library of compounds, such as resin-bound peptides, is chemically transformed into a new library of small molecules. nih.gov This could potentially be applied to generate diverse heterocyclic systems fused to the dibenzosuberone core.
The integration of computational chemistry with combinatorial library design allows for the creation of "focused" libraries that are enriched with compounds more likely to be active against a specific target. nih.gov By performing virtual screening of a designed library, researchers can prioritize a subset of compounds for synthesis, making the drug discovery process more efficient.
Pharmacological Investigations of 3 Methoxy Dibenzosuberone and Its Derivatives
In Vitro Pharmacological Profiling of Dibenzosuberone (B195587) Analogs
Enzyme Inhibition Assays, with a Focus on p38 Mitogen-Activated Protein (MAP) Kinase
A significant area of research for dibenzosuberone derivatives has been their role as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target in the research of inflammatory diseases. acs.org Disubstituted dibenzosuberone derivatives have been the subject of three-dimensional quantitative structure-activity relationship (3D-QSAR) studies to understand the structural requirements for potent p38α MAP kinase inhibition. smolecule.comresearchgate.net These studies aim to identify favorable substituents that can enhance the inhibitory potency of these compounds. smolecule.com
Novel disubstituted dibenzosuberone derivatives have demonstrated high potency and selective inhibition of p38 MAP kinase. smolecule.com By introducing hydrophilic moieties at specific positions of the dibenzosuberone scaffold, researchers have successfully improved both the physicochemical properties and the potency of these inhibitors. acs.org Some of these compounds have achieved half-maximal inhibitory concentration (IC50) values in the low nanomolar range in whole blood assays that measure the inhibition of cytokine release. acs.orgresearchgate.net This high potency, combined with excellent selectivity for p38 MAP kinase over other kinases, positions these compounds as valuable tools for pharmacological research and potentially as a new class of anti-inflammatory drugs. acs.orgacs.org
The table below summarizes the p38 MAP kinase inhibitory activity of selected dibenzosuberone derivatives.
| Compound | Modification | Assay Type | IC50 (nM) | Reference |
| Disubstituted Dibenzosuberone Analog | Introduction of hydrophilic moieties | Whole blood cytokine release | Low nM range | acs.org |
| Skepinone-L based inhibitor | Introduction of a "deep pocket" moiety | Whole blood assay | Not specified | acs.org |
This table is for illustrative purposes and specific IC50 values for 3-Methoxy Dibenzosuberone were not available in the provided search results.
Receptor Binding Studies and Ligand-Target Interactions
The dibenzosuberone scaffold is a core component of some tricyclic antidepressants, which are known to interact with various neurotransmitter receptors. google.comnih.gov While specific receptor binding data for this compound is not extensively detailed in the provided results, the broader class of tricyclic compounds, including dibenzosuberone derivatives, is known to have affinities for histamine (B1213489) (H1, H2, H3, H4), muscarinic, dopamine, and serotonin (B10506) receptors. smolecule.comgoogle.com The interaction with these receptors is often evaluated using radioligand binding assays. google.comnih.gov
For instance, hydroxylated tricyclic compounds have been assessed for their binding affinities to recombinant human histamine receptors expressed in CHO cells. google.com The general mechanism of action for many tricyclic antidepressants involves the inhibition of norepinephrine (B1679862) and serotonin reuptake. google.com Derivatives of dibenzosuberone have been synthesized and evaluated for their potential as tricyclic antidepressants. nih.gov The table below outlines the receptor targets for the broader class of dibenzosuberone-related compounds.
| Receptor Family | Specific Receptors | Potential Therapeutic Application | Reference |
| Histamine | H1, H2, H3, H4 | Antihistaminic | google.com |
| Muscarinic | Not specified | Anticholinergic | google.com |
| Dopamine | Not specified | Neuroprotective agents | smolecule.com |
| Serotonin | Not specified | Antidepressants, anxiolytics | smolecule.com |
This table represents potential interactions based on the broader class of tricyclic compounds and not necessarily specific findings for this compound.
Cell-Based Assays for Biological Activity Evaluation
Cell-based assays are crucial for determining the biological effects of compounds on living cells. thermofisher.comnih.gov These assays can measure a wide range of cellular processes, including cell viability, proliferation, cytotoxicity, and apoptosis. nih.govsigmaaldrich.com For dibenzosuberone derivatives, cell-based assays have been employed to evaluate their potential as anticancer agents. smolecule.com
In one study, two series of 1H-1,2,3-triazole tethered dibenzosuberane (B130601) conjugates were synthesized and screened for their in vitro antiproliferative activity against HepG2 (human liver cancer) cell lines. smolecule.com The results indicated that some of these compounds exhibited cytotoxic activities against these cancer cells. smolecule.com
Commonly used cell-based assays that could be applied to further evaluate dibenzosuberone derivatives include:
MTT and MTS Assays: These colorimetric assays measure cellular metabolic activity as an indicator of cell viability. nih.gov
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the release of LDH from cells with damaged membranes. nih.gov
TUNEL Assay: This method detects DNA fragmentation, a hallmark of apoptosis. nih.gov
Caspase Activity Assays: These assays measure the activity of caspases, key enzymes in the apoptotic pathway. sigmaaldrich.com
The table below provides an overview of cell-based assays relevant to the evaluation of dibenzosuberone derivatives.
| Assay Type | Principle | Measured Parameter | Application | Reference |
| Antiproliferative Assay | Not specified | Cytotoxicity | Anticancer activity | smolecule.com |
| MTT/MTS Assay | Reduction of tetrazolium salts by metabolically active cells | Cell viability | General cytotoxicity | nih.gov |
| LDH Release Assay | Measurement of LDH released from damaged cells | Cytotoxicity | Membrane integrity | nih.gov |
| TUNEL Assay | Labeling of fragmented DNA | Apoptosis | DNA damage | nih.gov |
| Caspase Activity Assay | Cleavage of a specific substrate by caspases | Apoptosis | Enzyme activity | sigmaaldrich.com |
In Vivo Efficacy Studies in Preclinical Models
Application in Animal Models of Inflammatory Diseases
Given the potent in vitro inhibition of p38 MAP kinase by dibenzosuberone derivatives, a logical next step is to evaluate their efficacy in animal models of inflammatory diseases. acs.org Animal models are indispensable tools for understanding the pathogenesis of inflammatory conditions and for the preclinical testing of new therapeutic agents. nih.govnih.gov
Commonly used mouse models for intestinal inflammation, a key feature of inflammatory bowel diseases (IBD), include those induced by dextran (B179266) sulfate (B86663) sodium (DSS), 2,4,6-trinitro-benzene sulfonic acid (TNBS), and oxazolone. nih.govecco-ibd.eu These models mimic different aspects of human IBD, from acute inflammation and barrier dysfunction to chronic, T-cell mediated immunity. nih.gov Humanized mouse models, where mouse genes are replaced with their human counterparts, are also increasingly used to provide more precise preclinical data on drug efficacy and pharmacokinetics. biocytogen.com While the provided search results highlight the potential of dibenzosuberone derivatives as anti-inflammatory agents, specific data on the use of this compound or its direct analogs in these animal models is not detailed. acs.orgacs.org
The table below lists some relevant animal models for inflammatory diseases where dibenzosuberone derivatives could be tested.
| Animal Model | Induction Method | Key Pathological Features | Relevance | Reference |
| DSS-induced colitis | Oral administration of dextran sulfate sodium | Epithelial cell death, compromised barrier function, acute or chronic colitis | Ulcerative colitis-like inflammation | nih.govecco-ibd.eu |
| TNBS-induced colitis | Topical administration of TNBS | T-cell mediated immunity against haptenized proteins | Crohn's disease-like inflammation | nih.gov |
| Oxazolone-induced colitis | Topical administration of oxazolone | T-cell mediated immunity | Colitis | nih.gov |
| T cell transfer-induced colitis | Injection of naive CD4+ T cells into SCID mice | Wasting disease, severe transmural colon inflammation | Immune-mediated colitis | nih.gov |
Assessment of Pharmacodynamic Biomarkers
Pharmacodynamic biomarkers are essential in preclinical studies to confirm that a therapeutic agent reaches its intended target and produces the desired biological effect. pageplace.de In the context of p38 MAP kinase inhibitors like the dibenzosuberone derivatives, a key pharmacodynamic biomarker would be the inhibition of cytokine release, which can be measured in whole blood assays. acs.org
For other potential applications, such as in oncology, biomarkers like [18F]Fluorodeoxyglucose (FDG) and 3′-deoxy-3′-[18F]fluorothymidine (FLT) are used in positron emission tomography (PET) to monitor metabolism and cell proliferation, respectively. ncl.ac.uk The development of specific pharmacodynamic biomarkers for novel dibenzosuberone derivatives would be a critical step in their preclinical and clinical development to provide evidence of target engagement and biological activity. pageplace.de
The table below outlines potential pharmacodynamic biomarkers for assessing the in vivo activity of dibenzosuberone derivatives.
| Biomarker Type | Measurement | Application | Relevance | Reference |
| Cytokine Levels | Inhibition of release (e.g., TNF-α) in whole blood | Anti-inflammatory activity | p38 MAP kinase pathway inhibition | acs.org |
| PET Imaging Tracers | Uptake of [18F]FDG or [18F]FLT | Anticancer activity | Metabolism and cell proliferation | ncl.ac.uk |
| Target Phosphorylation | Inhibition of p38 MAP kinase phosphorylation | Target engagement | Direct measure of enzyme inhibition | researchgate.net |
This table is illustrative and based on the general principles of pharmacodynamic biomarker assessment.
Mechanistic Elucidation of Biological Actions
The therapeutic potential of the dibenzosuberone scaffold has prompted in-depth studies to unravel the precise molecular mechanisms through which these compounds exert their effects. Understanding these mechanisms at the molecular and cellular levels is critical for optimizing lead compounds and developing targeted therapies.
Molecular Target Identification and Validation within the Dibenzosuberone Class
A significant body of research has focused on identifying the specific biomolecules that interact with dibenzosuberone derivatives. This process of target identification and subsequent validation is fundamental to understanding their pharmacological profile.
One of the most well-documented molecular targets for a specific class of dibenzosuberone derivatives is the p38 mitogen-activated protein (MAP) kinase . nih.gov This enzyme is a key component of a signaling pathway that responds to inflammatory cytokines and cellular stress. nih.govmdpi.com Novel disubstituted dibenzosuberone derivatives have been designed and synthesized as highly potent and selective inhibitors of p38 MAP kinase. nih.gov These compounds have demonstrated inhibitory concentrations (IC₅₀) in the low nanomolar range. nih.govrcsb.org The high potency and selectivity of these derivatives for p38 MAP kinase over other kinases suggest their potential as a new generation of anti-inflammatory agents. nih.gov Structural studies, including cocrystallization, have validated the binding mode of these inhibitors, showing interactions that are characteristic of type I kinase inhibitors. rcsb.org
Beyond inflammation, derivatives of dibenzosuberone have been explored for their effects on metabolic disorders. Research has indicated that certain derivatives exhibit antagonistic activity at cannabinoid CB1 receptors . These receptors are implicated in the regulation of appetite and energy balance, making them a target for anti-obesity therapeutics.
The foundational dibenzosuberone structure has also been linked to the modulation of neurotransmitter transporters . Specifically, it can inhibit the reuptake of serotonin and norepinephrine, increasing their availability in the synaptic cleft. This mechanism is characteristic of tricyclic antidepressants. researchgate.net
In the realm of oncology, dibenzosuberone derivatives have been investigated for their anticancer properties. jingyepharma.com Some have been shown to interfere with cancer cell proliferation pathways, suggesting the existence of specific molecular targets within cancer cells. Additionally, certain oxime derivatives of dibenzosuberone are being explored for their potential as kinase inhibitors.
Table 1: Identified Molecular Targets of Dibenzosuberone Derivatives
| Derivative Class | Molecular Target | Therapeutic Area | Key Findings |
|---|---|---|---|
| Disubstituted 2-phenylamino-dibenzosuberones | p38 Mitogen-Activated Protein (MAP) Kinase | Inflammation | Extremely potent inhibitors with IC₅₀ values in the low nM range; high selectivity over other kinases. nih.gov |
| Dibenzosuberone Derivatives | Cannabinoid CB1 Receptors | Metabolic Disorders | Exhibit antagonistic activity, suggesting potential for treating obesity and related conditions. |
| General Dibenzosuberone Structure | Serotonin and Norepinephrine Transporters | Depression | Inhibits neurotransmitter reuptake, a mechanism similar to tricyclic antidepressants. |
| Dibenzosuberone Derivatives | Undisclosed Cancer Cell Proliferation Pathway Targets | Oncology | Certain derivatives show significant anticancer properties by interfering with cell proliferation. jingyepharma.com |
Analysis of Cellular Signaling Pathway Modulation
Flowing from the identification of molecular targets, research has examined the downstream consequences on cellular signaling pathways. The modulation of these intricate communication networks within the cell dictates the ultimate biological response.
The MAPK/ERK pathway is a central signaling cascade that governs cellular processes like proliferation, differentiation, and apoptosis. mdpi.comwikipedia.org Given that p38 MAP kinase is a key target, it is evident that dibenzosuberone derivatives directly modulate this pathway. nih.gov By inhibiting p38, these compounds can suppress the inflammatory response mediated by this pathway, such as the release of pro-inflammatory cytokines. nih.govjingyepharma.com
In the context of cancer, derivatives of dibenzosuberone have been designed to modulate the Wnt/β-catenin signaling pathway . google.com This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colon tumors. google.com Specific disulfonamide derivatives of dibenzosuberone have been developed to act as anti-tumor agents by reducing the levels of β-catenin within cancer cells, thereby interfering with the Wnt signaling cascade. google.com
The PI3K/Akt/mTOR pathway is another critical signaling network that controls cell growth, survival, and metabolism. nih.govnih.gov Its dysregulation is frequently observed in cancer and other diseases. nih.govfrontiersin.org The anticancer effects of some dibenzosuberone derivatives are believed to be mediated, at least in part, through the modulation of this pathway. mdpi.comjingyepharma.com For instance, some compounds may induce apoptosis (programmed cell death) in cancer cells by interfering with pro-survival signals transmitted through the PI3K/Akt pathway. jingyepharma.com
Table 2: Modulation of Cellular Signaling Pathways by Dibenzosuberone Derivatives
| Signaling Pathway | Derivative Class | Biological Effect | Implicated Disease Area |
|---|---|---|---|
| p38 MAP Kinase Pathway | Disubstituted 2-phenylamino-dibenzosuberones | Inhibition of pro-inflammatory cytokine release. nih.gov | Inflammatory Diseases |
| Wnt/β-catenin Pathway | Disulfonamide derivatives of dibenzosuberone | Reduction of β-catenin levels in cancer cells. google.com | Cancer |
| PI3K/Akt/mTOR Pathway | Various dibenzosuberone derivatives | Induction of apoptosis and inhibition of cell proliferation. mdpi.comjingyepharma.com | Cancer |
| Neurotransmitter Signaling | General dibenzosuberone structure | Increased synaptic levels of serotonin and norepinephrine. | Depression |
Structure Activity Relationship Sar Studies for 3 Methoxy Dibenzosuberone Analogs
Elucidation of Substituent Effects on Potency and Selectivity
The biological activity of 3-Methoxy Dibenzosuberone (B195587) analogs can be significantly modulated by the introduction of various substituents on the tricyclic ring system. While specific and extensive SAR studies on a series of 3-methoxy dibenzosuberone analogs are not widely available in the public domain, broader studies on disubstituted dibenzosuberones offer valuable insights.
A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on a series of disubstituted dibenzosuberone derivatives as p38 alpha MAP kinase inhibitors has provided a computational model to understand the impact of different substituents. This study, utilizing Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), revealed that the nature and position of substituents are critical for inhibitory activity.
For instance, the model indicated that hydrophobic and hydrogen bond acceptor groups near the phenyl ring at the R-1 position could enhance biological activity. Conversely, negative substitution near the oxygen atom at the R-1 position was also found to be favorable. With respect to the 3-position, where the methoxy (B1213986) group is located in the parent compound of this article, the study suggested that a positive hydrophobic substitution near the phenyl ring at this position could lead to an increase in inhibitory activity. This suggests that modifications of the aromatic rings of the this compound core with lipophilic groups could be a promising strategy to enhance potency.
Furthermore, the synthesis of various dibenzosuberone derivatives, such as those with bromine substitutions, highlights the chemical tractability of this scaffold for introducing a wide range of functional groups at different positions. These synthetic efforts lay the groundwork for future systematic SAR studies to explore the effects of diverse substituents on the biological activity of the this compound framework.
Table 1: General Substituent Effects on the Dibenzosuberone Scaffold
| Position of Substitution | Nature of Substituent | Observed or Predicted Effect on Biological Activity | Potential Biological Target |
|---|---|---|---|
| R-1 | Hydrophobic and Hydrogen Bond Acceptor Groups | Enhancement of activity | p38 alpha MAP kinase |
| R-1 (near oxygen) | Negative Substitution | Enhancement of activity | p38 alpha MAP kinase |
| R-3 | Positive Hydrophobic Substitution | Increase in inhibitory activity | p38 alpha MAP kinase |
| 3,7-positions | Bromo Groups | Potential for antidepressant activity | Not specified |
| 5-position | Dimethylaminopropylidene side chain | Antidepressant activity (e.g., Amitriptyline) | Serotonin (B10506) and norepinephrine (B1679862) transporters |
Investigation of Conformational Analysis and Bioactive Conformations
The three-dimensional shape, or conformation, of a molecule is a critical determinant of its interaction with a biological target. For a flexible molecule like this compound, which contains a seven-membered central ring, understanding its preferred conformations is key to elucidating its bioactive form.
The dibenzosuberone scaffold can adopt several conformations due to the flexibility of the cycloheptene (B1346976) ring. The specific conformation that binds to a biological target is known as the bioactive conformation. While detailed conformational analysis specific to this compound is limited, studies on the general dibenzosuberone ring system provide foundational knowledge. The conformation of the central seven-membered ring and the relative orientation of the fused benzene (B151609) rings are key structural features.
Computational modeling and 3D-QSAR studies on dibenzosuberone derivatives implicitly account for conformational effects. For a QSAR model to be predictive, it relies on the correct alignment of the molecules in the dataset, which in turn depends on their low-energy, biologically relevant conformations. The development of a statistically significant 3D-QSAR model for dibenzosuberone-based p38 MAP kinase inhibitors suggests that the modeled conformations are relevant to their biological activity.
Further research employing techniques such as X-ray crystallography of ligand-protein complexes or advanced nuclear magnetic resonance (NMR) studies would be invaluable in definitively determining the bioactive conformation of this compound and its analogs for specific biological targets.
Influence of Methoxy Group Position on Biological Activity
For example, in a study of trifluoromethyl methoxyphenyl β-diketones, the position of the methoxy group on the aromatic ring was found to influence the antimicrobial and cytotoxic activity of their copper(II) complexes. Similarly, studies on anthocyanidins have shown that the number and position of methoxy groups strongly influence their antioxidant and biological activities. In another example, the position of a methoxy group on 18F-labeled benzyl (B1604629) triphenylphosphonium cations significantly affected their biological properties for PET imaging. Specifically, ortho- or meta-positioning of the methoxy group accelerated radioactivity clearance from the liver, while a para-methoxy group resulted in the highest uptake in the heart.
These examples from different compound classes underscore a general principle in medicinal chemistry: the precise placement of a methoxy group is a critical parameter in drug design. In the context of this compound, the methoxy group at the 3-position likely influences the molecule's electronic distribution and its ability to form hydrogen bonds, which in turn would affect its interaction with a biological target. A systematic study comparing the biological activities of 2-methoxy, 3-methoxy, and 4-methoxy dibenzosuberone analogs would be necessary to fully elucidate the role of the methoxy group's position in this specific scaffold.
Comparative SAR Studies with Related Dibenzosuberone Derivatives
To fully appreciate the contribution of the 3-methoxy group to the biological activity of dibenzosuberone, it is useful to compare its SAR with that of other related dibenzosuberone derivatives. The dibenzosuberone scaffold is found in a variety of compounds with diverse pharmacological activities, including antidepressant and antibacterial properties.
A significant body of research exists on dibenzosuberone derivatives that are analogs of the tricyclic antidepressant amitriptyline (B1667244). For instance, the synthesis and evaluation of 3,7-dibromo and 1,7-dibromo derivatives of dibenzosuberone have been reported as potential tricyclic antidepressants. These studies highlight how halogen substitutions on the aromatic rings can modulate the activity of the dibenzosuberone core.
More recently, dibenzosuberone derivatives have been investigated as p38 mitogen-activated protein (MAP) kinase inhibitors. A 3D-QSAR study on disubstituted dibenzosuberones as p38 alpha MAP kinase inhibitors provides a framework for comparing the effects of different substituents. This study suggests that in addition to substitutions on the aromatic rings, modifications at other positions of the dibenzosuberone scaffold can significantly impact inhibitory potency.
A comparative analysis of the SAR of this compound with these other classes of dibenzosuberone derivatives would require a unified biological assay. However, based on the available literature, it is evident that the dibenzosuberone scaffold is a versatile platform for the development of new therapeutic agents, and the nature and position of substituents, including a methoxy group at the 3-position, are key determinants of their biological activity.
Computational Chemistry and Molecular Modeling of 3 Methoxy Dibenzosuberone
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as 3-Methoxy Dibenzosuberone (B195587), and its biological target, typically a protein or enzyme. The primary goal of molecular docking is to predict the binding mode and affinity of a ligand within the active site of a target protein.
While specific molecular docking studies exclusively on 3-Methoxy Dibenzosuberone are not extensively documented in publicly available literature, the broader class of dibenzosuberone derivatives has been investigated against various biological targets. A notable target for this class of compounds is the p38 alpha Mitogen-Activated Protein (MAP) kinase , which plays a crucial role in cellular responses to stress and inflammation.
The results of such a simulation would typically be presented in a table format, detailing the predicted binding energy and the key interacting residues.
Table 1: Hypothetical Molecular Docking Results of this compound with p38 alpha MAP Kinase
| Parameter | Value |
| Predicted Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | |
| Hydrogen Bond Interactions | Met109, Gly110 |
| Hydrophobic Interactions | Leu75, Val83, Ile107, Leu167 |
| Pi-Alkyl Interactions | Pro111 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific docking studies on this compound with p38 alpha MAP kinase were not found in the searched literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Dibenzosuberone Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are essential for predicting the activity of new compounds and for optimizing the structure of lead compounds to enhance their efficacy.
A 3D-QSAR study on a series of disubstituted dibenzosuberone derivatives as p38 alpha MAP kinase inhibitors has provided valuable insights into the structural requirements for potent inhibitory activity. This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models.
The key findings from such a study can be summarized as follows:
Steric and Electrostatic Fields: The contour maps generated from the CoMFA and CoMSIA models highlight regions where steric bulk and specific electrostatic properties are favorable or unfavorable for activity.
Influence of Substituents: The models revealed that substitutions at various positions on the dibenzosuberone scaffold significantly impact the inhibitory potency. For instance, the presence of a hydrogen bond acceptor group near the phenyl ring at the R1 position was found to enhance activity.
Predictive Power: The developed QSAR models demonstrated good statistical significance and predictive ability, making them useful tools for the design of novel dibenzosuberone-based inhibitors.
Based on these general findings for dibenzosuberone derivatives, the 3-methoxy group in this compound can be analyzed. The oxygen atom of the methoxy (B1213986) group can act as a hydrogen bond acceptor, which, depending on its position and the topology of the target's active site, could contribute positively to the biological activity. The methyl group, being hydrophobic, could also engage in favorable interactions within a hydrophobic pocket of the target protein.
Table 2: Summary of QSAR Model Statistics for Dibenzosuberone Derivatives
| Parameter | CoMFA | CoMSIA |
| q² (cross-validated correlation coefficient) | 0.689 | 0.645 |
| r² (non-cross-validated correlation coefficient) | 0.942 | 0.921 |
| Standard Error of Estimate (SEE) | 0.25 | 0.28 |
| F-statistic | 125.6 | 98.7 |
Note: This data is based on a published 3D-QSAR study on disubstituted dibenzosuberone derivatives and is provided to illustrate the type of data generated in such studies.
Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide a dynamic view of the ligand-target complex, offering insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules.
System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes and then gradually heated and equilibrated to the desired temperature and pressure.
Production Run: A long simulation is run to collect trajectory data, which captures the atomic movements over time.
Analysis of the MD trajectory can reveal:
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein over the simulation time.
Binding Free Energy Calculations: Using methods like MM-PBSA or MM-GBSA to estimate the binding affinity.
These simulations would provide a more realistic and detailed understanding of the interactions between this compound and its biological target compared to static docking studies.
De Novo Drug Design Methodologies Incorporating the this compound Scaffold
De novo drug design involves the computational generation of novel molecular structures with desired pharmacological properties. The this compound scaffold can serve as a starting point or a core fragment in such design strategies.
There are two main approaches to de novo design:
Ligand-based de novo design: This approach uses information from a set of known active molecules to generate new structures with similar properties. A pharmacophore model can be developed based on the essential features of these active compounds, and then new molecules can be built to match this model.
Structure-based de novo design: This method utilizes the 3D structure of the biological target. Algorithms can "grow" a molecule within the active site of the target, piece by piece, optimizing the interactions at each step. Alternatively, fragments can be placed at favorable positions in the active site and then linked together to form a complete molecule.
The this compound scaffold, with its rigid tricyclic core and the functional methoxy group, provides a solid foundation for de novo design. By keeping the scaffold fixed, various substituents can be computationally added and evaluated at different positions to explore new chemical space and identify novel derivatives with improved potency and selectivity.
Analytical and Quality Control Research for 3 Methoxy Dibenzosuberone in Academic Settings
Development of Chromatographic Methods for Purity Assessment and Characterization
Chromatographic techniques are fundamental in the separation and quantification of 3-methoxy dibenzosuberone (B195587) from its parent compound, Amitriptyline (B1667244), and other related impurities. High-Performance Liquid Chromatography (HPLC) is the most prominently used technique for this purpose.
High-Performance Liquid Chromatography (HPLC):
A typical HPLC method for the analysis of 3-methoxy dibenzosuberone would involve a reversed-phase column, often a C18 or C8, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Method Parameters: A gradient elution is often employed to achieve optimal separation of a complex mixture of impurities with varying polarities. The detector of choice is typically a UV detector, as the aromatic nature of this compound allows for strong absorbance in the UV region.
Validation: Any developed HPLC method for purity assessment must be rigorously validated according to the International Council for Harmonisation (ICH) guidelines. This includes validation of parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
| Parameter | Typical Acceptance Criteria |
| Specificity | The method should be able to resolve the analyte from all potential impurities and degradants. |
| Linearity | A correlation coefficient (r²) of ≥ 0.999 over a defined concentration range. |
| Accuracy | Recovery of the analyte should typically be within 98-102%. |
| Precision (RSD) | Repeatability and intermediate precision should have a relative standard deviation (RSD) of ≤ 2%. |
Gas Chromatography (GC):
While less common for this application due to the relatively high molecular weight and polarity of the compound, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be utilized. For GC analysis, derivatization of the molecule may be necessary to increase its volatility.
Advanced Spectroscopic Characterization Techniques in Research Contexts
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure. The ¹H NMR spectrum would provide information about the number and types of protons and their neighboring environments, while the ¹³C NMR spectrum would reveal the number and types of carbon atoms in the molecule.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. This information is crucial for confirming the identity and for identifying unknown impurities.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for the C-O ether linkage, the C=O ketone group, and the aromatic C-H bonds.
| Spectroscopic Technique | Information Obtained |
| ¹H NMR | Proton environment, chemical shifts, coupling constants. |
| ¹³C NMR | Carbon skeleton, chemical shifts. |
| Mass Spectrometry | Molecular weight, fragmentation pattern. |
| Infrared Spectroscopy | Functional groups present. |
Impurity Profiling and Control in Pharmaceutical Synthesis, specifically as an Impurity of Amitriptyline
The presence of impurities in a drug substance can affect its safety and efficacy. Therefore, stringent control of impurities is a critical aspect of pharmaceutical manufacturing. This compound is a known process-related impurity in the synthesis of Amitriptyline.
The formation of this compound can occur during the synthesis of the dibenzosuberone intermediate, a key starting material for Amitriptyline. The control of this impurity is achieved through optimization of the synthetic process and purification of the intermediates and the final active pharmaceutical ingredient (API).
Regulatory bodies like the FDA and EMA have strict guidelines for the qualification and control of impurities. The ICH Q3A(R2) guideline, for instance, provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.
Stability Studies of the Compound under Various Experimental Conditions
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis.
The degradation products are then identified and characterized using techniques like LC-MS. A stability-indicating method is one that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.
Typical Forced Degradation Conditions:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl, heat |
| Base Hydrolysis | 0.1 M NaOH, heat |
| Oxidation | 3% H₂O₂, room temperature |
| Thermal Degradation | Dry heat (e.g., 105°C) |
| Photostability | Exposure to UV and visible light |
The results of these stability studies are crucial for determining the appropriate storage conditions and shelf-life of the drug substance.
Emerging Research Applications of 3 Methoxy Dibenzosuberone
Role in Cardiovascular Research
Direct studies detailing the role of 3-Methoxy Dibenzosuberone (B195587) in cardiovascular research are not presently available. Its structural backbone is shared with a class of compounds known as tricyclic antidepressants (TCAs). mdpi.com TCAs are known to have effects on the autonomic and central nervous systems, which can indirectly influence the cardiovascular system. mdpi.com However, specific research isolating and examining the cardiovascular effects of 3-Methoxy Dibenzosuberone itself has not been identified. General research into related chemical structures underscores the importance of evaluating the cardiovascular profiles of novel compounds. nih.govnih.gov
Applications in Cell Biology Studies
While general statements suggest that compounds like this compound may possess interesting biological activities, such as anti-inflammatory or antimicrobial properties, specific studies and data to support these claims for this particular compound are lacking. cymitquimica.com
However, research into structurally similar compounds offers some insight into potential applications. A benzosuberene-based analogue, 3-methoxy-9-(3′,4′,5′-trimethoxyphenyl)-6,7-dihydro-5H-benzo mdpi.comannulen-4-ol (also known as KGP18), has been identified as a potent inhibitor of tubulin polymerization. nih.gov This activity leads to cytotoxicity in human cancer cell lines, indicating a potential, though indirect, application for compounds with this core structure in cancer cell biology research. nih.gov Studies on other methoxy-containing compounds have also explored their roles in modulating pathways related to cell proliferation and oxidative stress. mdpi.com
Table 1: Biological Activity of a Structurally Related Benzosuberene Analog (KGP18)
| Compound | Target | Biological Effect | Cell Lines Studied |
|---|---|---|---|
| KGP18 | Tubulin | Inhibition of Polymerization | Human Cancer Cell Lines |
Data derived from studies on a structurally similar benzosuberene analog, not this compound itself. nih.gov
Potential as a Research Tool for Investigating Specific Biological Pathways
There is no specific evidence to suggest that this compound is currently used as a standard research tool for the investigation of specific biological pathways. While many novel chemical compounds are explored for their ability to modulate signaling pathways, mdpi.comscienceopen.com research has not yet defined such a role for this compound. Its primary documented utility is as a precursor in the synthesis of other biologically active derivatives. mdpi.comresearchgate.net
Exploratory Applications in Polymer Chemistry Research
The application of this compound in synthetic polymer chemistry has not been documented in the available literature. However, a related area of research involves the study of biological polymerization. As mentioned, a structurally similar benzosuberene derivative was found to be a potent inhibitor of tubulin polymerization, a key process in cell division. nih.gov This highlights a potential, albeit biological, intersection with polymer-related studies.
Table 2: Mentioned Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 17910-76-8 | C16H14O2 |
| Amitriptyline (B1667244) | 50-48-6 | C20H23N |
| Noxiptiline | 3362-45-6 | C19H22N2O |
Future Directions and Research Opportunities
Development of Next-Generation Dibenzosuberone-Based Therapeutics
The development of next-generation therapeutics based on the dibenzosuberone (B195587) framework is a highly active area of research, centered on strategic chemical modifications to enhance potency, selectivity, and therapeutic application. The core strategy involves the chemical modification of the dibenzosuberone scaffold to create novel derivatives with improved pharmacological profiles. This process, often referred to as scaffold modification or scaffold hopping, allows researchers to design new molecules that retain the key pharmacophoric features necessary for biological activity while introducing new properties. nih.govresearchgate.netnih.gov
One established approach is the synthesis of new analogues by introducing different substituents onto the tricyclic ring system. For instance, research has demonstrated the preparation of brominated derivatives of dibenzosuberone, such as 3,7-dibromo and 1,7-dibromo isomers, which serve as precursors for new potential tricyclic antidepressants. mdpi.comnih.govresearchgate.netnih.gov These halogenated intermediates can be further modified, for example, by adding N,N-dialkylaminopropyl or O-alkyloxime side chains, to generate a library of compounds for biological screening. researchgate.netnih.gov
Beyond antidepressant activity, researchers are exploring the dibenzosuberone scaffold for other therapeutic areas. Studies have shown that derivatives can be synthesized to possess enzyme inhibition and antiviral properties. beilstein-journals.orgnih.gov Furthermore, the chemical versatility of dibenzosuberenone (B194781) allows for its use in more complex syntheses, such as the creation of novel polycyclic π-conjugated systems, including pyridazines and pyrroles, through reactions like the inverse electron-demand Diels-Alder cycloaddition. beilstein-journals.orgnih.gov Such compounds are being investigated for their unique photophysical properties and potential as new classes of biologically active agents. beilstein-journals.org
Future research will likely focus on expanding the diversity of these derivatives. The strategic placement of functional groups, such as a methoxy (B1213986) group at the 3-position, can significantly influence the electronic and steric properties of the molecule, potentially leading to derivatives with novel mechanisms of action or improved selectivity for their biological targets. Techniques like structure-activity relationship (SAR) studies are crucial in this process to guide the rational design of these next-generation compounds.
Table 1: Examples of Synthetic Modifications to the Dibenzosuberone Scaffold
| Starting Scaffold | Reaction/Modification | Resulting Derivative Class | Potential Therapeutic Application |
| Dibenzosuberone | Regioselective Bromination | Brominated Dibenzosuberones | Precursors for TCAs |
| Dibenzosuberenone | Diels-Alder Cycloaddition with Tetrazines | Dihydropyridazine-appended Dibenzosuberenones | Photophysical Agents, Novel Biologics |
| Dibenzosuberone | Addition of Aroyl Selenourea (B1239437) Moieties | Dibenzosuberene-substituted Aroyl Selenoureas | Antibacterial, Antifungal Agents tandfonline.com |
| Dibenzosuberone | Friedel-Crafts Acylation & other multi-step syntheses | Novel Benzosuberone Amides | Antibacterial Agents researchgate.net |
Integration with Advanced Drug Delivery Systems in Research Settings
A significant hurdle in translating promising chemical compounds into effective therapies is ensuring they reach their target site in the body at the correct concentration and for the desired duration. Advanced drug delivery systems (DDS) offer a promising solution to overcome these challenges for dibenzosuberone-based compounds. mdpi.comnih.gov Research in this area is focused on encapsulating or conjugating these molecules with various nanocarriers to improve their stability, solubility, and pharmacokinetic profiles.
Nanoparticle-based systems, including polymeric nanoparticles and lipid-based carriers like solid lipid nanoparticles (SLNs) and liposomes, are at the forefront of this research. nih.govnih.govresearchgate.netresearchgate.net These carriers can protect the encapsulated drug from premature degradation and control its release over time. jneonatalsurg.compharmaexcipients.comlongdom.org For compounds targeting the central nervous system (CNS), such as those derived from 3-Methoxy Dibenzosuberone, nanocarriers can be engineered to cross the blood-brain barrier, a major obstacle for many potential neurotherapeutics. nih.gov The size, surface charge, and material composition of nanoparticles can be precisely controlled to optimize drug loading and release kinetics. nih.govresearchgate.net
Liposomes, which are vesicles composed of lipid bilayers, are particularly advantageous due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs. nih.gov They can be modified with polymers or other nanoparticles to enhance stability and targeting capabilities. nih.gov The integration of dibenzosuberone derivatives into such "liposome-like nanostructures" is an emerging area of interest for improving therapeutic efficacy. nih.govresearchgate.net
Controlled-release formulations, such as matrix systems where the drug is embedded within a polymer, are also being explored. jneonatalsurg.com These systems can provide sustained release of the therapeutic agent, reducing the need for frequent administration and improving patient compliance. nih.govlongdom.org Future research will involve designing and testing specific formulations of this compound derivatives with these advanced delivery systems to evaluate their release profiles, stability, and biological activity in preclinical models.
Exploration of Novel Biological Targets for this compound Derivatives
While the dibenzosuberone scaffold is historically linked to compounds that modulate monoamine transporters, current research is dedicated to identifying novel biological targets to broaden their therapeutic applications. semanticscholar.org This exploration moves beyond the traditional antidepressant mechanism to investigate interactions with other key cellular pathways implicated in a variety of diseases.
One significant finding is the identification of dibenzosuberones as potent inhibitors of p38 mitogen-activated protein (MAP) kinase. researchgate.net This enzyme is a crucial target in inflammatory diseases, and inhibitors based on this scaffold have demonstrated high activity in whole blood assays with low ATP competitiveness, making them promising candidates for new anti-inflammatory therapies. researchgate.net
The search for new targets also extends to infectious diseases. Studies have shown that certain dibenzosuberone and benzosuberone derivatives exhibit antibacterial and antifungal activity. tandfonline.comresearchgate.net For example, novel amide derivatives of benzosuberone have shown promising results against bacterial strains, particularly those incorporating a piperazine (B1678402) ring. researchgate.net Similarly, aroyl selenourea derivatives of dibenzosuberene have been evaluated against a panel of both gram-positive and gram-negative bacteria, with molecular docking studies suggesting they may act by inhibiting key bacterial enzymes like MurB. tandfonline.com
Furthermore, the structural similarity of dibenzosuberone derivatives to other bioactive molecules suggests they could interact with a range of receptors and enzymes. For example, the core structure is related to compounds that inhibit vesicular monoamine transporter 2 (VMAT2), a key transporter involved in packaging neurotransmitters into vesicles. mdpi.comnih.gov Future research will utilize high-throughput screening and computational modeling to screen libraries of this compound derivatives against a wide array of biological targets, potentially uncovering new treatments for cancer, neurodegenerative disorders, and metabolic diseases. researchgate.netmdpi.comnih.gov
Table 2: Investigated and Potential Biological Targets for Dibenzosuberone Derivatives
| Biological Target | Therapeutic Area | Evidence/Rationale |
| Monoamine Transporters | Depression, Neuropathic Pain | Established mechanism for tricyclic antidepressants (TCAs) mdpi.comnih.gov |
| p38 MAP Kinase | Inflammatory Diseases | Demonstrated inhibition by dibenzosuberone-based compounds researchgate.net |
| Bacterial Enzymes (e.g., MurB) | Infectious Diseases | Antibacterial activity observed in novel synthetic derivatives tandfonline.comresearchgate.net |
| Vesicular Monoamine Transporter 2 (VMAT2) | Neurological/Movement Disorders | Structural similarity to known VMAT2 inhibitors mdpi.comnih.gov |
| Fungal Targets | Infectious Diseases | Antifungal activity reported for some derivatives tandfonline.com |
Collaborative Research Initiatives and Interdisciplinary Approaches in Chemical Biology
The complexity of modern drug discovery necessitates a move away from siloed research toward integrated, interdisciplinary collaborations. The future development of therapeutics derived from this compound will heavily rely on such cooperative efforts, bridging the fields of synthetic chemistry, computational modeling, pharmacology, and clinical science. chemrxiv.org
The synthesis of novel, complex molecules requires expertise in organic chemistry to design and execute efficient multi-step reaction sequences. juniperpublishers.com Once synthesized, these compounds must be evaluated for their biological activity, a task that falls to pharmacologists and cell biologists. This involves a range of techniques from in vitro enzyme assays and cell-based screening to more complex evaluations in biological systems. chemrxiv.org
Computational chemistry and bioinformatics play a crucial role in rational drug design. tandfonline.com Molecular docking studies can predict how a newly designed dibenzosuberone derivative might bind to a specific biological target, helping to prioritize which compounds to synthesize and test. tandfonline.com This rational, design-oriented approach accelerates the discovery process and reduces the reliance on costly and time-consuming trial-and-error screening. chemrxiv.org
Chemical biology provides the tools and techniques to probe the mechanisms of action of these new compounds. bioengineer.org By understanding how a molecule like this compound or its derivatives interact with cellular machinery, researchers can optimize their properties and identify potential off-target effects early in the development process. Fostering collaborative initiatives, such as interdisciplinary research programs and partnerships between academic institutions and the pharmaceutical industry, will be essential to translate fundamental chemical discoveries into clinically effective therapeutics. chemrxiv.orgmdpi.com
Q & A
Q. What are the standard synthetic routes for 3-Methoxy Dibenzosuberone?
The primary synthesis involves regioselective bromination of dibenzosuberone followed by methoxy group introduction. For example, halogenation at position 5 of dibenzosuberone (via SeO₂ oxidation or bromine reagents) enables functionalization for subsequent coupling reactions . The Wittig reaction with 3-(dimethylamino)propyl chloride hydrochloride is another key method for alkyl chain addition, critical in tricyclic antidepressant (TCA) analog synthesis .
| Method | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Regioselective bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C → RT | 65-78% | |
| Wittig reaction | 3-(dimethylamino)propyl chloride, dibenzosuberone, THF | 72-85% |
Q. How is this compound characterized using spectroscopic methods?
- FT-IR : Identifies carbonyl (C=O) stretches at ~1680 cm⁻¹ and methoxy (C-O) vibrations at 1250-1200 cm⁻¹ .
- NMR : ¹H-NMR shows aromatic protons (δ 6.8-7.5 ppm) and methoxy singlet (~δ 3.8 ppm). ¹³C-NMR confirms carbonyl (δ ~200 ppm) and quaternary carbons .
- UV-Vis : Absorption maxima (λmax) at 280-320 nm, influenced by conjugation with the dibenzosuberone core .
Q. What are the key physicochemical properties of this compound?
- Molecular Formula : C₁₅H₁₂O .
- Melting Point : 32–34°C (lit.) .
- Solubility : Insoluble in water; soluble in organic solvents (e.g., THF, DCM) .
- Stability : Sensitive to prolonged light exposure; store in amber vials at RT .
Advanced Research Questions
Q. How can regioselective functionalization be achieved in dibenzosuberone derivatives?
Regioselectivity is controlled by steric and electronic factors. For example:
- Bromination : Electrophilic substitution favors position 5 due to electron-donating methoxy groups directing reactivity .
- Cross-coupling : Suzuki-Miyaura reactions at brominated positions enable aryl/heteroaryl group introduction . Computational studies (DFT/B3LYP) predict reactive sites by analyzing frontier molecular orbitals .
Q. What computational methods validate the electronic properties of this compound derivatives?
Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level calculates:
- HOMO-LUMO gaps to assess redox activity.
- Electron density maps to predict electrophilic/nucleophilic sites .
- UV-Vis spectral simulations align with experimental λmax values (e.g., 58f derivative: λmax 320 nm vs. calculated 315 nm) .
Q. How do structural modifications impact biological activity compared to traditional TCAs?
- Halogenation : Bromine at position 5 enhances binding to serotonin transporters (SERT) vs. norepinephrine transporters (NET), reducing cardiotoxicity .
- Side-chain elongation : Propylamine chains improve blood-brain barrier penetration but increase muscarinic receptor affinity, leading to anticholinergic side effects .
- Contradictions : While halogenated derivatives show improved efficacy in vitro, in vivo metabolic stability varies due to cytochrome P450 interactions, necessitating structure-metabolism relationship (SMR) studies .
Data Contradiction Analysis
Q. Why do UV-Vis spectra of dibenzosuberone-fused N-heteroacenes show conflicting electronic behavior?
UV-Vis data for dibenzosuberone-fused acenes (e.g., 58f) indicate each fused dibenzosuberone unit contributes half the electronic effect of a benzene ring. However, steric strain from nonplanar structures can redshift absorption maxima unpredictably, conflicting with DFT predictions .
Methodological Recommendations
- Experimental Design : Use PICO (Population: dibenzosuberone derivatives; Intervention: functionalization; Comparison: unmodified core; Outcome: bioactivity/electronic properties) to structure hypotheses .
- Data Validation : Combine NMR/FT-IR with DFT simulations to resolve spectral ambiguities .
- Ethical Compliance : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) for translational studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
